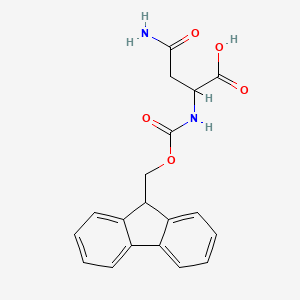

Fmoc-D-Asn-OH

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H18N2O5 |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid |

InChI |

InChI=1S/C19H18N2O5/c20-17(22)9-16(18(23)24)21-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,20,22)(H,21,25)(H,23,24) |

InChI Key |

YUGBZNJSGOBFOV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Fmoc D Asparagine and Its Derivatives in Research

Synthesis of Fmoc-D-Asparagine Building Blocks

The preparation of Fmoc-D-asparagine building blocks can be approached in several ways, primarily differing in the strategy used to handle the carboxamide side chain of the asparagine residue. These strategies range from using the unprotected form to employing specific protecting groups like the trityl group or incorporating complex glycan moieties.

Synthetic Approaches for Nα-Fmoc-D-Asparagine without Side-Chain Protection

The direct synthesis of Nα-Fmoc-D-asparagine without a side-chain protecting group is a straightforward approach. It typically involves the reaction of D-asparagine with a 9-fluorenylmethoxycarbonyl (Fmoc) donating reagent, such as Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide), under basic conditions. This method provides the essential building block for introducing D-asparagine into a peptide sequence. chemimpex.com

However, the use of side-chain unprotected Fmoc-D-Asn-OH in peptide synthesis presents significant challenges. During the carboxyl activation step required for coupling in SPPS, the unprotected side-chain amide can undergo dehydration to form a β-cyanoalanine residue. scite.ai This side reaction is particularly problematic in the synthesis of longer peptides where the asparagine residue is exposed to coupling reagents multiple times. peptide.com To mitigate this, one strategy is to use pre-activated forms of the amino acid, such as the pentafluorophenyl (Pfp) ester, Fmoc-D-Asn-OPfp, which can be coupled without significant side reactions. scite.ai Another approach involves using specific coupling reagents or conditions optimized to minimize dehydration. Despite these challenges, this compound has been utilized in the synthesis of certain peptides where orthogonality with Boc-chemistry was required. rsc.org

Synthetic Routes for Nα-Fmoc-Nγ-Trityl-D-Asparagine (Fmoc-D-Asn(Trt)-OH)

To circumvent the issues associated with the unprotected side chain, the trityl (Trt) group is the preferred protecting group for the asparagine side-chain amide in Fmoc-based chemistry. peptide.com The introduction of the bulky trityl group prevents the unwanted dehydration to nitrile during activation. peptide.com Furthermore, it significantly improves the solubility of the Fmoc-amino acid derivative in common organic solvents used in SPPS, such as dimethylformamide (DMF) and N-methylpyrrolidinone (NMP), as Fmoc-Asn-OH itself has very low solubility. peptide.com Fmoc-D-Asn(Trt)-OH is a key building block for creating complex peptides with high purity and yield. chemimpex.com

The synthesis of Fmoc-D-Asn(Trt)-OH involves the protection of the side-chain amide nitrogen with a trityl group. This is typically followed by the introduction of the Fmoc group at the α-amine. The trityl group is acid-labile and is generally removed by treatment with 90-95% trifluoroacetic acid (TFA), a condition often used for the final cleavage of the peptide from the resin. peptide.com The stability of the trityl group is such that it remains intact during the milder acidic conditions that could be used for the removal of other protecting groups, and it is stable to the basic conditions (e.g., 20% piperidine (B6355638) in DMF) used for Nα-Fmoc group removal during the iterative cycles of SPPS. ug.edu.plnih.gov The use of trityl protection on the side chain allows for efficient coupling reactions and is integral to the development of peptide-based therapeutics. chemimpex.com

The purity of the Fmoc-D-Asn(Trt)-OH building block is critical for the successful synthesis of high-quality peptides. Purification is often achieved through crystallization, yielding the product as a powder or crystalline solid. Quality control relies on a combination of analytical techniques to confirm the identity and purity of the compound. High-Performance Liquid Chromatography (HPLC) is used to assess purity, while neutralization titration can also be employed for this purpose. The structure and identity are confirmed by spectroscopic methods and physical constants.

Table 1: Quality Control Parameters for Fmoc-D-Asn(Trt)-OH

| Parameter | Typical Value/Method | Reference(s) |

|---|---|---|

| Appearance | Powder or crystals | |

| Purity (Assay) | ≥97% | |

| Purity (HPLC) | ≥98.0 area% | |

| Purity (Titration) | ≥98.0% | |

| Melting Point | 211-216 °C | |

| Optical Activity | [α]20/D (c=1% in methanol) | |

| Molecular Formula | C₃₈H₃₂N₂O₅ | biosynth.combiosynth.com |

| Molecular Weight | ~596.67 g/mol | biosynth.combiosynth.com |

Optimized Conditions for Trityl Protection

Chemical Synthesis of Glycosylated Fmoc-D-Asparagine Derivatives

N-linked glycosylation, the attachment of a glycan to the side-chain amide of an asparagine residue, is a crucial post-translational modification affecting protein function. iris-biotech.de The chemical synthesis of N-linked glycopeptides relies on the preparation of glycosylated Fmoc-D-asparagine building blocks that can be incorporated into peptide sequences using SPPS. iris-biotech.despringernature.com This building block approach is considered the most versatile and general methodology for assembling N-linked glycopeptides.

The synthesis of glycosylated asparagine building blocks is a key challenge in producing defined glycopeptide structures. iris-biotech.de Most strategies involve forming the critical amide bond between the carbohydrate and the amino acid before the peptide synthesis begins. This generally involves the reaction of a glycosyl amine with the side-chain carboxyl group of a suitably protected aspartic acid derivative. rsc.org

Several effective routes have been developed:

The Glycosyl Azide (B81097) Method : This approach involves preparing a glycosyl azide from a protected or unprotected sugar. acs.orgresearchgate.net The azide is then reduced, typically by hydrogenation over a palladium catalyst (Pd/C), to form a glycosyl amine in situ. researchgate.netnih.gov This amine is immediately coupled to an activated Fmoc-Asp derivative, such as Fmoc-Asp-OtBu, to form the N-glycosidic linkage. researchgate.netnih.gov Subsequent removal of the tert-butyl ester with TFA yields the desired Fmoc-Asn(glycan)-OH building block. researchgate.netnih.gov

The Glycosyl Amine Method : This route utilizes a pre-formed, stable glycosyl amine. Per-O-acetylated glycosylamines can be reacted in a single step with a highly activated aspartic acid derivative, like Nα-Fmoc-Asp(Cl)-OPfp, to produce the glycosylated building block. rsc.org Alternatively, 1-amino-1-deoxy derivatives of unprotected sugars can be prepared and subsequently acylated with an activated Fmoc-aspartic acid ester, such as Nα-Fmoc-aspartic acid α-tert-butyl ester, to form the desired product after deprotection. nih.gov

Microwave-Assisted Synthesis : An efficient, three-step synthesis from unprotected sugars has been developed using microwave-assisted Kochetkov amination as the key step to form the glycosylated asparagine building block in high yields. youngin.com

These methods provide access to a variety of Fmoc-D-Asn(glycan)-OH building blocks, which are essential for studying the structure-activity relationships of N-glycans through the synthesis of well-defined glycopeptides. nih.govyoungin.com

Table 2: Compound Names

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| This compound | Nα-(9-Fluorenylmethoxycarbonyl)-D-asparagine |

| Fmoc-D-Asn(Trt)-OH | Nα-(9-Fluorenylmethoxycarbonyl)-Nγ-trityl-D-asparagine |

| Fmoc-OSu | N-(9-Fluorenylmethoxycarbonyloxy)succinimide |

| Fmoc-D-Asn-OPfp | Nα-(9-Fluorenylmethoxycarbonyl)-D-asparagine pentafluorophenyl ester |

| Fmoc-Asp-OtBu | Nα-(9-Fluorenylmethoxycarbonyl)-D-aspartic acid α-tert-butyl ester |

| DMF | Dimethylformamide |

| NMP | N-Methylpyrrolidinone |

| TFA | Trifluoroacetic acid |

| SPPS | Solid-phase peptide synthesis |

| HPLC | High-Performance Liquid Chromatography |

| Trt | Trityl (triphenylmethyl) |

| Boc | tert-Butoxycarbonyl |

Stereoselective Glycosylation Methodologies

The synthesis of N-linked glycopeptides, where a glycan is attached to the side-chain nitrogen of an asparagine residue, is a complex yet vital area of research. Achieving stereoselectivity at the anomeric center of the carbohydrate is a significant challenge. Several methodologies have been developed to facilitate the stereoselective glycosylation of asparagine derivatives, including this compound.

One effective strategy involves the Staudinger ligation . This method utilizes the reaction between a glycosyl azide and an asparagine-derived phosphinothioester. The reaction proceeds with high stereoselectivity, yielding the β-anomer, which is the naturally occurring configuration in N-linked glycoproteins. researchgate.net This approach is advantageous as it avoids anomerization, a common side reaction that leads to mixtures of isomers. researchgate.net

Another powerful technique is selenoester-assisted aminolysis . This method employs a peptidyl ω-asparagine selenoester that reacts efficiently with an unprotected glycosylamine to form the desired amide bond. frontiersin.org This strategy is highly chemoselective and compatible with unprotected functional groups on both the peptide and the carbohydrate, and it does not require additional coupling reagents or catalysts. frontiersin.org

The use of glycosyl fluorides as glycosyl donors in combination with a peptide containing a pseudoproline-containing aspartic acid residue has also been reported for stereoselective glycosylation. dordt.edu This on-resin aspartylation method allows for the convergent synthesis of N-linked glycopeptides.

Furthermore, enzymatic approaches using endo-β-N-acetylglucosaminidases (ENGases) have been developed. These enzymes can transfer entire N-glycans from a donor substrate to a peptide or protein containing an asparagine residue within a specific consensus sequence. rsc.org

Solid-Phase Peptide Synthesis (SPPS) Protocols Utilizing Fmoc-D-Asparagine

This compound is extensively used in Fmoc-based SPPS, a method that allows for the stepwise synthesis of peptides on a solid support. The success of incorporating this compound into a growing peptide chain hinges on the efficiency of peptide bond formation and the subsequent removal of the Nα-Fmoc protecting group.

Peptide Bond Formation: Coupling Reagents and Activation Strategies

The formation of a peptide bond between the carboxylic acid of the incoming this compound and the free amine of the resin-bound peptide requires the activation of the carboxyl group. Several classes of coupling reagents are employed for this purpose.

Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), are widely used activating agents. bachem.com However, their use alone can lead to side reactions, including dehydration of the asparagine side-chain amide to a nitrile and racemization. bachem.comnih.gov To mitigate these issues and enhance coupling efficiency, additives are crucial.

Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) has emerged as a superior additive to the more traditional and potentially explosive 1-hydroxybenzotriazole (B26582) (HOBt). bachem.com Oxyma Pure acts as a racemization suppressor and forms a highly reactive O-acylisourea intermediate with the carbodiimide-activated amino acid, which then efficiently acylates the free amine on the peptide-resin. bachem.com The combination of DIC and Oxyma Pure is considered a robust method for coupling amino acids, including this compound. missouristate.edu

Aminium- and phosphonium-based coupling reagents are highly efficient and provide rapid coupling rates. bachem.com

Aminium salts , such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), are widely used. HATU, the HOAt analogue of HBTU, is particularly effective for difficult couplings. bachem.com COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium-type reagent that incorporates the Oxyma moiety, offering high coupling efficiency and a better safety profile. acs.orgluxembourg-bio.com

Phosphonium (B103445) salts , such as BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), are also powerful coupling reagents. bachem.com PyBOP is often preferred as it does not produce the carcinogenic byproduct HMPA that is associated with BOP. bachem.com These reagents are known to suppress racemization effectively. nih.gov

The choice of coupling reagent can significantly impact the purity and yield of the final peptide, especially in "difficult sequences" that are prone to aggregation. A comparative study on the synthesis of the 65-74 fragment of the Acyl Carrier Protein (H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-NH2), which contains an asparagine residue, provides insight into the relative efficiencies of different activators.

| Coupling Reagent | Purity of Crude Peptide (%) |

|---|---|

| TBTU | Data not available in the same direct comparison |

| HATU | Considered highly efficient, often a benchmark researchgate.net |

| PyBOP | Data not available in the same direct comparison |

| HCTU | Generally high efficiency researchgate.net |

| TCTU | Generally high efficiency researchgate.net |

| DMTMM | Lower efficiency in this specific difficult sequence researchgate.net |

This table is based on qualitative and comparative data from studies on difficult peptide sequences containing asparagine. Direct quantitative comparison for this compound specifically can vary based on the full peptide sequence and synthesis conditions. researchgate.net

In a study on the synthesis of a peptide containing an Asn-Gly sequence, which is prone to aspartimide formation, the use of BOP as a coupling reagent with side-chain protected Fmoc-Asn-OH derivatives resulted in rapid and clean coupling. nih.gov In contrast, coupling of unprotected Fmoc-Asn-OH was slower and led to the formation of β-cyanoalanine. nih.gov

Aminium and Phosphonium Salt-mediated Coupling

Nα-Fmoc Deprotection Strategies

The removal of the base-labile Fmoc group is a critical step that is repeated throughout the synthesis. The standard method involves treatment with a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). altabioscience.com However, for asparagine-containing peptides, this step can be problematic due to the risk of aspartimide formation. iris-biotech.de

Aspartimide formation is a side reaction where the backbone amide nitrogen attacks the side-chain carbonyl group of a preceding aspartic acid or asparagine residue, forming a five-membered succinimide (B58015) ring. iris-biotech.de This can lead to racemization and the formation of β- and α-piperidide adducts, which are difficult to separate from the desired product. iris-biotech.de

To mitigate this, several strategies have been developed:

Use of Weaker Bases: Replacing piperidine with a weaker base like piperazine (B1678402) has been shown to be effective in removing the Fmoc group while suppressing aspartimide formation. biotage.com

DBU as an Alternative: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic base that can rapidly remove the Fmoc group. peptide.com However, DBU is a strong catalyst for aspartimide formation and its use is generally not recommended for peptides containing aspartic acid or asparagine residues unless specific precautions are taken. peptide.com A combination of piperazine and DBU has been reported as a rapid and efficient deprotection solution. rsc.orgresearchgate.net

Addition of HOBt: The addition of 0.1 M HOBt to the piperidine deprotection solution can significantly reduce aspartimide formation. biotage.com

Bulky Side-Chain Protecting Groups: Utilizing Fmoc-D-Asn derivatives with bulky trityl (Trt) type protecting groups on the side chain can sterically hinder the formation of the succinimide intermediate. For instance, Fmoc-Asp(OBno)-OH has been shown to dramatically reduce aspartimide formation compared to the standard Fmoc-Asp(OtBu)-OH. merckmillipore.com

The choice of deprotection strategy must be carefully considered based on the peptide sequence, particularly the residues flanking the asparagine, to maximize the yield and purity of the target peptide.

| Deprotection Reagent/Strategy | Key Advantages | Key Disadvantages/Considerations |

|---|---|---|

| 20% Piperidine in DMF | Standard, well-established method | Can promote aspartimide formation in sensitive sequences iris-biotech.de |

| Piperazine | Weaker base, reduces aspartimide formation biotage.com | May have slower deprotection kinetics compared to piperidine |

| DBU | Very rapid deprotection peptide.com | Strongly promotes aspartimide formation; not recommended for Asn/Asp-containing peptides peptide.com |

| Piperazine/DBU Cocktail | Rapid and efficient deprotection rsc.orgresearchgate.net | Requires careful optimization to balance speed and side reactions |

| 20% Piperidine + 0.1 M HOBt | Significantly reduces aspartimide formation biotage.com | HOBt is potentially explosive in its anhydrous form |

Optimization of Piperidine-based Deprotection for D-Amino Acid Sequences

Orthogonal Protecting Group Schemes Incorporating Fmoc-D-Asparagine

Orthogonality in protecting groups is a fundamental concept in peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others. uni-kiel.deresearchgate.net This is crucial for the synthesis of complex peptides, such as branched or cyclic peptides, and for on-resin side-chain modifications.

The Fmoc/tBu (tert-butyl) strategy is a widely used orthogonal scheme. uni-kiel.demdpi.com The N-α-Fmoc group is base-labile (removed by piperidine), while the side-chain protecting groups (like tBu for Asp, Glu, Ser, Thr) and the resin linker are acid-labile (removed by trifluoroacetic acid, TFA). researchgate.netmdpi.com For this compound, the side-chain amide is often protected with a trityl (Trt) group. researchgate.netchemrxiv.org The Trt group is also acid-labile and is cleaved during the final TFA treatment. peptide.com

A key application of this compound is in mixed Boc/Fmoc solid-phase peptide synthesis (SPPS). The Boc (tert-butyloxycarbonyl) protecting group is acid-labile, typically removed with TFA, while the Fmoc group is base-labile. mdpi.com This inherent orthogonality allows for the selective deprotection of an Fmoc-protected side chain on a peptide that is otherwise being synthesized using a Boc-based strategy on the backbone.

For instance, research has demonstrated the use of this compound in the synthesis of complex natural products using standard Boc-SPPS conditions. rsc.org In this approach, the peptide backbone is extended using Boc-protected amino acids. To introduce a branch or modification at a specific site, an amino acid with an Fmoc-protected side chain, such as Boc-L-Orn(Fmoc)-OH, is incorporated. After the main chain is assembled, the Fmoc group on the ornithine side chain can be selectively removed with piperidine, leaving the Boc groups and other acid-labile side-chain protecting groups intact. The newly liberated amine can then be coupled with this compound, initiating the synthesis of a peptide branch. This strategy leverages the orthogonality of the Fmoc and Boc groups to construct complex architectures. rsc.org

Other temporary protecting groups that are orthogonal to the Fmoc group include the allyloxycarbonyl (Alloc) group, which is removed by palladium catalysis, and photolabile protecting groups. peptide.com These can be used in conjunction with Fmoc-D-Asn(PG)-OH derivatives, where PG is a stable protecting group, to achieve multi-level orthogonal protection schemes.

Solution-Phase Peptide Synthesis Approaches for Fmoc-D-Asparagine Containing Sequences

While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (SolPS) remains a valuable technique, particularly for large-scale synthesis and the preparation of peptide segments. acs.orgmdpi.com

Segment condensation is a convergent strategy where smaller, protected peptide fragments are synthesized independently (either in solution or on solid phase) and then coupled together in solution to form a larger peptide. acs.orgacs.org This approach can be more efficient for long peptides than a linear, stepwise synthesis. acs.org

When preparing a peptide fragment that includes D-asparagine for use in segment condensation, this compound can be incorporated during the fragment's synthesis. To minimize the risk of racemization at the C-terminal residue of the acyl-donor (carboxyl-activated) fragment, glycine (B1666218) or proline are often chosen for this position. uni-kiel.de If the D-Asn residue is at the C-terminus of a fragment intended for activation, there is a significant risk of epimerization. peptide.com

Peptide hydrazides, formed by cleaving a peptide from a specific resin (e.g., Oxime resin) with hydrazine, are useful intermediates for segment condensation via the azide method, which is known for its low racemization risk. peptide.com

Maintaining the stereochemical integrity of all chiral centers during peptide bond formation is paramount. Racemization, or epimerization, is a major side reaction that can occur during the activation of the carboxylic acid of the incoming amino acid. peptide.commdpi.com The mechanism often involves the formation of a 5(4H)-oxazolone (azlactone) intermediate, which can readily racemize. peptide.com

For this compound, as with any amino acid, the choice of coupling reagent and additives is critical to suppress racemization. Urethane-based protecting groups like Fmoc are known to significantly reduce the rate of azlactone formation compared to other N-protecting groups, thereby minimizing racemization. nih.gov The use of additives such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) is standard practice to suppress racemization during coupling reactions mediated by carbodiimides like N,N'-diisopropylcarbodiimide (DIC). peptide.combachem.com

The incorporation of a D-amino acid itself does not inherently promote racemization more than its L-counterpart during chemical synthesis. However, the different stereochemistry can influence peptide conformation, which in turn may affect the kinetics of subsequent reactions. nih.gov Careful selection of coupling conditions, including the use of modern uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), can ensure efficient and stereochemically pure peptide bond formation when incorporating this compound. nih.gov

Challenges and Advanced Strategies in Fmoc D Asparagine Peptide Synthesis Research

Mitigation of Aspartimide Formation During SPPS

Aspartimide formation is a significant side reaction in Fmoc SPPS, particularly when synthesizing peptides containing aspartic acid or asparagine residues. iris-biotech.denih.gov This intramolecular cyclization leads to the formation of a succinimide (B58015) ring, which can result in a mixture of byproducts, including α- and β-peptides and their epimers, complicating purification and reducing the yield of the target peptide. iris-biotech.desigmaaldrich.com

Mechanistic Investigations of Aspartimide Byproduct Formation

The formation of aspartimide is a base-catalyzed intramolecular reaction. nih.gov During the Fmoc deprotection step, the use of a base like piperidine (B6355638) can trigger the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl group of the asparagine residue. iris-biotech.deissuu.com This leads to the formation of a five-membered succinimide ring. nih.gov This cyclic intermediate is prone to epimerization at the α-carbon. iris-biotech.de Subsequent nucleophilic attack by water or piperidine can open the ring, yielding a mixture of D- and L-α- and β-peptides, as well as the corresponding piperidides. iris-biotech.deiris-biotech.de This process is influenced by several factors, including the strength of the base used for Fmoc removal, temperature, and the solvent. mesalabs.com Higher temperatures and the use of strong bases exacerbate aspartimide formation. mesalabs.com

Additives and Resin Modifications for Suppression

Several strategies have been developed to suppress aspartimide formation during the synthesis of peptides containing D-asparagine. These can be broadly categorized into the use of additives in the deprotection solution and modifications to the solid support or the amino acid itself.

Additives: The addition of acidic modifiers to the piperidine deprotection solution is a common strategy to reduce base-catalyzed side reactions. nih.gov Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or formic acid have been shown to decrease the rate of aspartimide formation. peptide.comiris-biotech.debiotage.com For instance, the use of 0.1 M HOBt in the piperidine solution can significantly reduce this side reaction. biotage.com Similarly, replacing piperidine with a weaker base like piperazine (B1678402) can also be effective. biotage.com

Resin and Protecting Group Modifications: The choice of resin and side-chain protecting groups plays a crucial role. Using sterically hindered side-chain protecting groups for the aspartic acid or asparagine can physically block the intramolecular cyclization. Examples include the use of bulky esters like O-3-methylpent-3-yl (OMpe) or trialkylcarbinol-based protecting groups, which have shown to be more effective than the standard tert-butyl (OtBu) group. researchgate.net Another approach involves backbone protection, where a protecting group like 2,4-dimethoxybenzyl (Dmb) is attached to the backbone amide nitrogen of the residue preceding the D-asparagine. peptide.comiris-biotech.de This modification prevents the initial cyclization step. peptide.com A newer strategy involves the use of cyanosulfurylides (CSY) as a protecting group for the carboxylic acid side chain, which has been shown to completely suppress aspartimide formation. nih.govrsc.org

| Strategy | Method | Key Findings | References |

|---|---|---|---|

| Additives in Deprotection Reagent | Addition of HOBt or formic acid to piperidine solution | Reduces the basicity of the medium, thereby suppressing the rate of aspartimide formation. | peptide.comiris-biotech.debiotage.com |

| Weaker Deprotection Base | Using piperazine instead of piperidine | The lower basicity of piperazine reduces the propensity for the base-catalyzed side reaction. | biotage.com |

| Sterically Hindered Side-Chain Protection | Employing bulky protecting groups like OMpe or trialkylcarbinol esters | The steric bulk shields the side-chain carbonyl, hindering the intramolecular nucleophilic attack. | researchgate.net |

| Backbone Amide Protection | Introduction of a Dmb group on the preceding residue's amide nitrogen | Prevents the cyclization by blocking the nucleophilic amide nitrogen. | peptide.comiris-biotech.de |

| Novel Side-Chain Protection | Use of cyanosulfurylide (CSY) protecting group | Completely suppresses aspartimide formation by masking the side-chain carboxylic acid with a stable C-C bond. | nih.govrsc.org |

Impact of Sequence Context on Aspartimide Formation in D-Asparagine Peptides

The propensity for aspartimide formation is highly dependent on the amino acid sequence surrounding the D-asparagine residue. iris-biotech.denih.gov The residue immediately following the D-asparagine (at the C-terminus) has the most significant influence. Sequences where D-Asn is followed by a small, unhindered amino acid like glycine (B1666218) (Gly) are particularly prone to this side reaction. nih.govissuu.com Other amino acids that increase the risk of aspartimide formation when they follow an aspartic acid or asparagine residue include asparagine itself, aspartic acid, arginine, and cysteine. iris-biotech.denih.gov The presence of multiple aspartic acid residues in a sequence can also increase the likelihood of this side reaction. biocat.com

A systematic study comparing different Asp-Xxx motifs found the following trend for the propensity of aspartimide formation: Asp-Gly >> Asp-Arg ≥ Asp-Asp. iris-biotech.de This highlights the critical role of the C-terminal neighboring residue in facilitating or hindering the intramolecular cyclization.

Control of Stereochemical Integrity and Racemization During Coupling

Maintaining the stereochemical integrity of D-asparagine during peptide synthesis is paramount. Racemization, the conversion of the D-enantiomer to a mixture of D- and L-enantiomers, can occur during the activation and coupling steps, leading to the formation of diastereomeric peptide impurities that are often difficult to separate from the desired product.

Studies on Racemization Profiles of D-Asparagine Residues

Racemization of amino acids during peptide synthesis can proceed through two main pathways: direct enolization or the formation of a 5(4H)-oxazolone intermediate. mdpi.com For asparagine, racemization is often linked to the formation of a succinimide intermediate, the same culprit in aspartimide formation. nih.gov The planar, resonance-stabilized carbanion formed after deprotonation of the α-carbon of the succinimide can be reprotonated from either side, leading to a mixture of D and L configurations. nih.gov

Studies have shown that certain amino acids are more prone to racemization, with histidine and cysteine being particularly susceptible. peptide.com While asparagine is also at risk, the extent of racemization can be influenced by the coupling conditions. The use of carbodiimide (B86325) reagents like N,N'-dicyclohexylcarbodiimide (DCC) can promote racemization through the formation of a reactive O-acylisourea intermediate, which can lead to oxazolone (B7731731) formation. mdpi.compeptide.com

Strategies for Minimizing Epimerization in Peptide Assembly

Several strategies are employed to minimize the risk of epimerization (racemization at a single stereocenter in a molecule with multiple chiral centers) during the coupling of Fmoc-D-Asn-OH.

Coupling Reagents and Additives: The choice of coupling reagent is critical. The use of phosphonium (B103445) salts like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or aminium/uronium salts like HBTU and TBTU, in combination with additives, can suppress racemization. peptide.com The most common strategy is the addition of a racemization-suppressing additive such as HOBt or its more stable and effective analogue, ethyl cyano(hydroxyimino)acetate (Oxyma). nih.govbachem.com These additives react with the activated amino acid to form an active ester that is less prone to racemization. peptide.com Base-free coupling conditions, such as the use of diisopropylcarbodiimide (DIC) with HOBt or Oxyma, are also highly effective at minimizing racemization. bachem.com

Protecting Group Strategies: The use of specific protecting groups can also influence stereochemical integrity. For instance, protecting the imidazole (B134444) nitrogen of histidine has been shown to significantly reduce its racemization. peptide.com While less directly studied for asparagine, ensuring the stability of all protecting groups under the coupling conditions is crucial to prevent side reactions that could lead to epimerization.

Pre-formed Activated Species: The use of pre-formed, stable activated species like Fmoc-amino acid fluorides or OPfp esters can also reduce the risk of racemization during coupling.

| Strategy | Method | Mechanism of Action | References |

|---|---|---|---|

| Use of Additives | Addition of HOBt, HOAt, or Oxyma to the coupling reaction | Forms an active ester intermediate that is less susceptible to racemization than the carbodiimide-activated species. | nih.govpeptide.combachem.com |

| Choice of Coupling Reagent | Employing phosphonium or aminium/uronium salt reagents (e.g., BOP, HBTU) | These reagents promote rapid coupling, minimizing the time the activated amino acid is susceptible to racemization. | peptide.com |

| Base-Free Coupling | Using DIC in combination with HOBt or Oxyma without an external base | Avoids the base-catalyzed enolization and oxazolone formation pathways that lead to racemization. | bachem.com |

| Low-Racemization Protocols | Utilizing specific protocols, such as DIC/HOBt with CuCl2 for certain residues | The exact mechanism can vary, but often involves chelation or altering the reactivity of the intermediates to favor the desired stereochemical outcome. | peptide.compeptide.com |

Addressing Peptide Chain Aggregation in Fmoc-D-Asparagine SPPS

Peptide chain aggregation during solid-phase peptide synthesis (SPPS) is a significant hurdle, particularly in sequences prone to forming stable secondary structures like β-sheets. chemrxiv.org This phenomenon can lead to incomplete coupling and deprotection reactions, resulting in lower yields and difficult purifications. The incorporation of this compound, while beneficial for other reasons, does not inherently prevent aggregation and can be part of challenging sequences.

Role of D-Amino Acids in Modulating Peptide Aggregation Propensities

The strategic incorporation of D-amino acids, such as D-Asn, into a peptide sequence is a recognized method to disrupt the formation of secondary structures that lead to aggregation. nih.gov L-amino acids naturally form structures like β-sheets, which are stabilized by inter-chain hydrogen bonds. chemrxiv.org Introducing a D-amino acid can break the regular pattern of the peptide backbone, destabilizing these aggregates. nih.gov This disruption enhances the solvation of the growing peptide chain, making the reactive sites more accessible for subsequent coupling reactions. springernature.com While the primary motivation for using D-amino acids is often to increase proteolytic stability, their role in mitigating aggregation during synthesis is a critical secondary benefit. nih.govnih.gov For instance, in the chemical synthesis of large proteins, certain D-amino acid residues have been substituted to reduce the aggregation of peptide fragments. nih.gov

Solvent System Optimization for Challenging Sequences (e.g., 2-Methyltetrahydrofuran (B130290), γ-Valerolactone)

The choice of solvent plays a pivotal role in the success of SPPS, especially for aggregation-prone sequences. Traditional solvents like N,N-Dimethylformamide (DMF) are effective but are now facing restrictions due to toxicity concerns. tandfonline.comresearchgate.net This has spurred research into greener alternatives.

2-Methyltetrahydrofuran (2-MeTHF) has emerged as a promising green solvent. biotage.comnih.gov Studies have shown that 2-MeTHF can improve crude purity and reduce racemization in certain peptide syntheses. biotage.comnih.gov However, its performance can be resin-dependent, showing better results with ChemMatrix® resin compared to polystyrene. biotage.com Optimization of Fmoc deprotection conditions is often necessary when using 2-MeTHF. biotage.comacs.org While some studies report lower yields compared to DMF, further optimization may improve its viability as a substitute. tandfonline.com

γ-Valerolactone (GVL) , derived from biomass, is another eco-friendly alternative to DMF. acs.orgnih.gov It has been successfully used in microwave-assisted automated SPPS for a variety of peptides. acs.org A key challenge with GVL is its potential for ring-opening in the presence of the bases (like piperidine) used for Fmoc removal, which can lead to acylation of the N-terminal amino acid. acs.orgnih.govnih.govresearchgate.net This side reaction is particularly problematic for sterically unhindered amino acids like glycine. researchgate.net To mitigate this, strategies such as using freshly prepared piperidine/GVL solutions or introducing problematic residues as dipeptides have been developed. nih.govafricaresearchconnects.com

| Solvent | Advantages | Challenges | Key Research Findings |

| 2-Methyltetrahydrofuran (2-MeTHF) | Greener alternative to DMF, can improve purity and reduce racemization. biotage.comnih.gov | Performance is resin-dependent, may require optimization of deprotection, potentially lower yields than DMF. tandfonline.combiotage.com | Provided highest crude purity in Aib-enkephalin synthesis and lowest racemization for Z-Phg-Pro-NH2. biotage.comnih.gov Better results with ChemMatrix® resin. biotage.com |

| γ-Valerolactone (GVL) | Biomass-derived, biodegradable, non-toxic, effective in microwave-assisted SPPS. acs.orgnih.gov | Susceptible to ring-opening by bases, leading to N-terminal acylation, especially with glycine. acs.orgnih.govresearchgate.net | Ring-opening can be minimized by using fresh solutions or introducing glycine as a dipeptide. nih.govafricaresearchconnects.com Yields are comparable to standard methods. acs.org |

Backbone Modification Strategies to Enhance Solubilization (e.g., Pseudoprolines)

Modifying the peptide backbone is a powerful strategy to prevent inter-chain hydrogen bonding, thereby disrupting aggregation and enhancing solubility. springernature.comnih.gov

Pseudoprolines are temporary modifications created from serine (Ser) or threonine (Thr) residues, which are reversibly protected as an oxazolidine (B1195125) ring. chempep.combachem.compeptide.com This introduces a "kink" in the peptide backbone, similar to a proline residue, which disrupts the formation of β-sheets. chempep.combachem.com The key advantages of pseudoprolines are that they are introduced as dipeptide building blocks, require no special conditions for installation, and are easily removed during the final trifluoroacetic acid (TFA) cleavage step. nih.gov They have been successfully used in the synthesis of long and difficult peptides. nih.govnih.gov For sequences containing an Asn-Ser motif, using a pre-formed Fmoc-Asn(Trt)-Ser(ψMe,Mepro)-OH dipeptide is a highly effective method to overcome aggregation.

Another backbone protection strategy involves the use of groups like 2,4-dimethoxybenzyl (Dmb). peptide.com Attaching a Dmb group to the backbone amide nitrogen physically prevents its participation in intermolecular hydrogen bonding. nih.gov While effective, this can introduce the challenge of acylating a hindered secondary amine. nih.gov

| Strategy | Description | Advantages | Disadvantages |

| Pseudoprolines | Reversible protection of Ser/Thr as an oxazolidine ring, creating a "kink" in the backbone. chempep.combachem.com | Disrupts β-sheets, enhances solubility, introduced as dipeptides, easily removed with TFA. nih.govchempep.com | Limited to sequences containing Ser or Thr at appropriate positions. nih.govnih.gov |

| Dmb Protection | Attachment of a 2,4-dimethoxybenzyl group to the backbone amide nitrogen. nih.gov | Prevents intermolecular hydrogen bonding, improves solubility. springernature.comnih.gov | Can make the subsequent acylation step more difficult due to steric hindrance. nih.gov |

Purity and Quality Control of Fmoc-D-Asparagine Starting Materials

Identification and Quantification of Impurities in Commercial Lots

Commercial lots of Fmoc-amino acids, including this compound, can contain several predictable impurities that arise during the manufacturing process. merck-lifescience.com.twsigmaaldrich.com

Key impurities include:

Dipeptides (Fmoc-Xaa-Xaa-OH): These can form when using 9-fluorenylmethyl chloroformate (Fmoc-Cl) for Fmoc protection, leading to the insertion of an extra amino acid into the peptide chain. nih.govcreative-peptides.com

β-Alanine Derivatives (Fmoc-β-Ala-OH and Fmoc-β-Ala-Xaa-OH): These arise from a Lossen-type rearrangement when Fmoc-N-hydroxysuccinimide (Fmoc-OSu) is used. nih.govresearchgate.net Their presence results in the insertion of a β-alanine residue. merck-lifescience.com.twresearchgate.net

Free Amino Acid (H-Xaa-OH): Incomplete reaction or instability of the Fmoc group during storage can lead to the presence of the free amino acid. sigmaaldrich.comcreative-peptides.com This can cause deletions or multiple insertions of the target amino acid. merck-lifescience.com.twajpamc.com

Acetic Acid: This is a particularly problematic impurity as it is difficult to detect by standard RP-HPLC. nih.govsigmaaldrich.com It acts as a highly reactive capping agent, leading to truncated peptide sequences. merck-lifescience.com.twsigmaaldrich.com Its source is often residual ethyl acetate (B1210297) used during crystallization.

Suppliers have developed highly optimized HPLC and GC-based methods to identify and quantify these impurities, with specifications often requiring acetate content below 0.02% and free amino acid content below 0.2%. merck-lifescience.com.twsigmaaldrich.com

| Impurity Type | Source of Impurity | Consequence in Peptide Synthesis | Common Detection Method |

| Dipeptide (Fmoc-Xaa-Xaa-OH) | Use of Fmoc-Cl during synthesis. nih.govcreative-peptides.com | Insertion of an additional amino acid. sigmaaldrich.com | Optimized RP-HPLC. |

| β-Alanine Derivatives | Lossen rearrangement of Fmoc-OSu. nih.govresearchgate.net | Insertion of a β-alanine residue. merck-lifescience.com.tw | Optimized RP-HPLC. researchgate.net |

| Free Amino Acid | Incomplete Fmoc protection or degradation. sigmaaldrich.comcreative-peptides.com | Deletion or multiple insertions. merck-lifescience.com.twajpamc.com | Quantitative GC-based methods. merck-lifescience.com.twsigmaaldrich.com |

| Acetic Acid | Residual solvents (e.g., ethyl acetate) from purification. | Chain termination (capping). merck-lifescience.com.twsigmaaldrich.com | Specialized ion chromatography or other quantitative methods. sigmaaldrich.com |

Research on Improved Purification Methods for Fmoc-Amino Acid Derivatives

To minimize the impact of impurities on peptide synthesis, research has focused on improving the purification methods for Fmoc-amino acid derivatives. A common and effective method is recrystallization from an appropriate solvent system. ajpamc.com For example, a study demonstrated that recrystallizing commercial Fmoc-amino acids, including Fmoc-Asn(Trt)-OH, from toluene (B28343) significantly reduced impurity levels. ajpamc.com This pre-synthesis purification led to a greater than 15% increase in the purity of the final crude peptide. ajpamc.com

Other purification techniques include flash column chromatography, which can be used to separate the desired product from non-acidic impurities and other by-products. scispace.com The development of improved derivatization reagents and procedures, such as using Fmoc-OASUD instead of Fmoc-OSu, aims to prevent the formation of certain impurities from the outset. researchgate.net Furthermore, chemoselective purification methods have been developed for the final peptide, where a "synthesis tag" is attached to the peptide-resin, allowing for specific capture and release, thereby separating the target peptide from truncated or failed sequences. pnas.org

Analytical Research Methodologies for Fmoc D Asparagine Peptide Constructs

Chromatographic Techniques for Purity and Stereoisomeric Assessment

Chromatographic methods are indispensable for evaluating the purity of Fmoc-D-Asn-OH, including its stereoisomeric forms. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Product Purity

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for assessing the chemical purity of this compound and its derivatives. ruifuchemical.comsigmaaldrich.com In RP-HPLC, a nonpolar stationary phase, typically a C8 or C18 alkyl chain bonded to silica, is used with a polar mobile phase. The separation is driven by hydrophobic interactions; more nonpolar compounds are retained longer on the column.

For the analysis of Fmoc-protected amino acids, a typical RP-HPLC setup involves a C18 column and a gradient elution system. rsc.orgnih.gov A common mobile phase consists of two solvents: Solvent A, often water with a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA), and Solvent B, an organic solvent such as acetonitrile (B52724) (MeCN), also containing TFA. rsc.org A linear gradient, for instance, from 5% to 95% MeCN over a set period, is used to elute compounds of varying polarities. rsc.org The Fmoc group's strong UV absorbance allows for sensitive detection, typically at wavelengths of 214 nm or 260 nm. rsc.orgacs.org Purity levels are often reported as a percentage of the total peak area in the chromatogram. sigmaaldrich.com Commercial suppliers of this compound and its trityl-protected form often guarantee a purity of ≥97.0% to ≥99.0% as determined by HPLC. ruifuchemical.comsigmaaldrich.com

Table 1: Typical RP-HPLC Parameters for Fmoc-Amino Acid Analysis

| Parameter | Typical Value/Condition |

| Column | C8 or C18, 5 µm particle size |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | Linear gradient of Mobile Phase B |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 214 nm or 260 nm |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Evaluation

Ensuring the enantiomeric purity of this compound is crucial, as the presence of the L-enantiomer can lead to the synthesis of incorrect and potentially inactive peptide sequences. Chiral HPLC is the primary method for this assessment. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to their separation.

Several types of CSPs are available, including Pirkle-type, ligand exchange, and host-guest type columns. scas.co.jp For N-protected amino acids, derivatization with a chiral reagent to form diastereomers can also be employed, which can then be separated on a standard achiral RP-HPLC column. researchgate.netnih.govoup.com For instance, derivatization with a chiral reagent like N-α-(5-fluoro-2,4-dinitrophenyl)-(D or L)-valine amide (FDNP-Val-NH2) allows for the separation and quantification of D- and L-amino acids. researchgate.netnih.gov The enantiomeric purity is typically expected to be high, with specifications often requiring the L-enantiomer content to be ≤0.5%. ruifuchemical.comabbexa.com

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight and providing structural information about this compound and derived peptides.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like protected amino acids and peptides. acs.org In ESI-MS, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that are directed into the mass analyzer.

ESI-MS is frequently coupled with HPLC (LC-MS) to provide both separation and mass identification in a single run. acs.orgspringernature.com For this compound, ESI-MS would be used to confirm the expected molecular weight (354.36 g/mol ). sigmaaldrich.commedchemexpress.com The technique can be operated in both positive and negative ion modes. In positive ion mode, protonated molecules [M+H]⁺ are often observed. Tandem mass spectrometry (MS/MS) can be performed on these ions to induce fragmentation, which provides valuable structural information and can help in distinguishing isomers. nih.govresearchgate.net

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique, often favored for the analysis of larger molecules like peptides and proteins, but also applicable to smaller molecules. nih.gov In MALDI-MS, the sample is co-crystallized with a large excess of a matrix compound on a target plate. A pulsed laser is fired at the crystals, causing the matrix to absorb the laser energy and desorb, carrying the analyte molecules into the gas phase as ions.

MALDI-MS is particularly useful for the rapid analysis of peptide synthesis products. It can be used to monitor the progress of a synthesis and to check the molecular weight of the final purified peptide. While ESI-MS is more commonly coupled with liquid chromatography, MALDI-MS provides a fast and sensitive method for obtaining the molecular weight of a sample. uab.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of molecules in solution. It provides information about the chemical environment of specific nuclei, such as ¹H (proton) and ¹³C (carbon-13), allowing for the confirmation of the chemical structure of this compound.

A ¹H NMR spectrum of this compound would show characteristic signals for the protons of the Fmoc group, which typically appear in the aromatic region (around 7.3-7.8 ppm), and for the protons of the asparagine residue. scienceopen.com The chemical shifts and coupling patterns of the α- and β-protons of the asparagine backbone provide confirmation of the amino acid structure. Similarly, a ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. scienceopen.com NMR is also a primary method for confirming that the Fmoc protecting group is correctly attached to the nitrogen atom of the amino acid. adventchembio.com Isotope-labeled versions of this compound, such as ¹⁵N labeled compounds, are also used in NMR studies, particularly for protein structure determination.

Applications of Fmoc D Asparagine in Advanced Peptide Research

Synthesis of Stereochemically Defined Peptides and Peptidomimetics

The precise control of stereochemistry is fundamental to designing peptides with specific three-dimensional structures and biological activities. Fmoc-D-Asn-OH is an essential tool for introducing a D-asparagine residue at a defined position within a peptide sequence, allowing for the creation of stereochemically exact molecules. nih.gov

This compound has been instrumental in the total synthesis of complex peptide-based natural products, particularly those containing D-amino acids which are often crucial for their biological function. A prominent example is the synthesis of the lipopeptide antibiotic daptomycin (B549167) and its analogs. rsc.orgrsc.org

In one synthetic approach to daptomycin, researchers employed a Boc-SPPS (tert-butyloxycarbonyl solid-phase peptide synthesis) strategy. rsc.org Within this scheme, this compound was used specifically to achieve orthogonality, meaning the Fmoc group could be removed under conditions that would not affect the Boc-protected amino acids already in the peptide chain. rsc.orgrsc.org This strategic use of different protecting groups is critical for synthesizing complex molecules with multiple reactive sites. The synthesis of daptomycin analogs has also been pursued to conduct structure-activity relationship (SAR) studies, revealing that the stereochemistry of certain residues is vital for its antibiotic activity. rsc.orgrsc.org

| Feature | Role in Daptomycin Synthesis | Reference |

| Reagent | This compound | rsc.orgrsc.org |

| Synthetic Strategy | Used in Boc-SPPS for protecting group orthogonality. | rsc.org |

| Purpose | Introduction of the required D-asparagine residue into the peptide backbone. | rsc.org |

| Outcome | Successful total synthesis of the complex antibiotic daptomycin and its analogs for SAR studies. | rsc.org |

The incorporation of D-amino acids, such as D-asparagine, into a peptide chain can significantly alter its conformational properties. mdpi.com While peptides composed solely of L-amino acids readily adopt common secondary structures like alpha-helices and beta-sheets, the introduction of a D-amino acid can disrupt these patterns or induce specific turns, leading to a more rigid and defined conformation. mdpi.comfrontiersin.org This conformational restriction is a direct result of the altered stereochemistry at the α-carbon, which changes the allowed dihedral angles (phi and psi) of the peptide backbone.

This enhanced stability makes the resulting peptides more amenable to structural elucidation techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. Furthermore, the presence of D-amino acids often confers resistance to proteolytic degradation by enzymes that are stereospecific for L-amino acid peptide bonds, increasing the peptide's metabolic stability. frontiersin.org

| Property | Impact of D-Asparagine Incorporation | Rationale | Reference |

| Conformation | Induces local backbone changes, can create specific turns. | Altered stereochemistry at the α-carbon restricts allowable dihedral angles. | mdpi.com |

| Flexibility | Decreased; leads to a more rigid structure. | The "unnatural" stereocenter acts as a conformational constraint. | mdpi.com |

| Stability | Increased resistance to proteolytic enzymes. | Proteases are highly specific for L-amino acid peptide bonds. | frontiersin.org |

| Application | Improved suitability for NMR and crystallographic studies. | A stable, well-defined conformation is easier to analyze structurally. | acs.org |

Integration into Total Synthesis of Complex Natural Products and Analogs

Construction of Peptide Libraries for Structure-Activity Relationship (SAR) Investigations

This compound is a valuable component in the construction of combinatorial peptide libraries designed to probe structure-activity relationships (SAR). By systematically replacing L-amino acids with their D-counterparts, researchers can explore a wider range of conformational space and identify key structural determinants for biological activity. chemrxiv.org

The creation of peptide libraries where D-asparagine is systematically incorporated at various positions allows for significant conformational diversification. This strategy is a powerful tool in drug discovery and molecular recognition studies. chemrxiv.org For example, a D-amino acid scan, where each residue in a parent peptide is individually replaced by its D-enantiomer, can reveal positions that are sensitive to stereochemical changes and those that are tolerant. chemrxiv.org

This approach has been successfully used to develop novel macrocyclic peptide binders. chemrxiv.org By creating large libraries with both natural and non-natural amino acids, including D-isomers supplied as Fmoc derivatives, researchers can screen for ligands with high affinity and specificity to a target protein. The information gleaned from these SAR studies, identifying "hot-spots" crucial for binding and "cold-spots" that tolerate modification, is invaluable for optimizing lead compounds. chemrxiv.org

| Step in SAR Study | Role of this compound | Desired Outcome | Reference |

| Library Design | Provides the building block for introducing D-Asn at specific sites. | A diverse set of peptides with varied conformations. | chemrxiv.org |

| Synthesis | Used in split-pool or parallel synthesis to create the library. | Efficient generation of hundreds to millions of unique peptide sequences. | chemrxiv.org |

| Screening | Peptides containing D-Asn are tested for activity (e.g., binding affinity). | Identification of peptides with improved or novel activity profiles. | chemrxiv.org |

| Analysis | Correlate the presence of D-Asn at a position with activity changes. | Understand the stereochemical requirements for peptide function and guide further optimization. | chemrxiv.org |

Development of Unnatural Amino Acid-Containing Peptides

The impact of a D-asparagine residue on peptide architecture is a form of modification from the natural L-configuration. This stereochemical inversion at the α-carbon directly influences the peptide backbone, affecting local and global structure. mdpi.com The D-configuration can disrupt or stabilize secondary structures depending on its position and the surrounding sequence. frontiersin.org

Beyond the inherent D-configuration, the asparagine side chain itself is susceptible to post-synthetic modifications that further alter peptide architecture. Asparagine, including D-asparagine, can undergo a non-enzymatic deamidation reaction, especially under neutral or basic conditions. mdpi.combahargroup.org This process involves the formation of a five-membered cyclic succinimide (B58015) intermediate. nih.gov The succinimide ring can then be hydrolyzed to form either a D-aspartic acid residue or, more commonly, a D-isoaspartic acid residue, which introduces a methylene (B1212753) group into the peptide backbone. mdpi.comresearchgate.net This conversion from a neutral amide to a negatively charged carboxyl group, along with the potential for isomerization, represents a significant modification to the peptide's structure, charge, and hydrogen-bonding capabilities. researchgate.net

| Type of Modification | Description | Impact on Peptide Architecture | Reference |

| Stereochemical Inversion | Use of D-Asn instead of L-Asn. | Alters local backbone dihedral angles, potentially inducing turns or disrupting helices. Changes overall peptide fold. | mdpi.comfrontiersin.org |

| Side-Chain Deamidation | Conversion of the D-Asn side-chain amide to a carboxylic acid via a succinimide intermediate. | Introduces a negative charge; alters hydrogen bonding potential. | mdpi.combahargroup.org |

| Isomerization | Hydrolysis of the succinimide intermediate to form D-isoaspartic acid. | Inserts a -CH2- group into the peptide backbone, creating a "kink" and fundamentally changing the peptide's shape. | nih.govresearchgate.net |

Sustainable and Green Chemistry Innovations in Fmoc D Asparagine Peptide Synthesis

Development and Validation of Eco-Friendly Solvent Systems

The extensive use of hazardous solvents such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM) in SPPS is a primary environmental concern. lu.se These solvents are often classified as carcinogenic, mutagenic, or reprotoxic (CMR), prompting stringent regulations and a push towards greener alternatives. iris-biotech.de The ideal green solvent for SPPS must effectively dissolve reagents, including protected amino acids like Fmoc-D-Asn-OH, facilitate efficient deprotection and coupling reactions, and adequately swell the solid-support resin. acs.orgbiomatik.com

Research has identified several promising eco-friendly solvents and solvent systems. For instance, N-butylpyrrolidinone (NBP) has emerged as a high-performing replacement for DMF, demonstrating success in the synthesis of complex peptides like [Asp26]-calcitonin with high yield and purity. lu.se Binary mixtures of NBP with ethyl acetate (B1210297) (EtOAc) or 2-methyltetrahydrofuran (B130290) (2-Me-THF) have also been shown to outperform DMF in certain applications. lu.se

Another class of green solvents, cyclic carbonates like propylene (B89431) carbonate (PC), has been validated for both solution- and solid-phase peptide synthesis. rsc.orgrsc.org PC is a biodegradable, polar aprotic solvent that can effectively replace DMF and DCM without compromising reaction yields or causing significant epimerization. rsc.orgrsc.org

Binary solvent systems are gaining traction for their tunability and effectiveness. A mixture of dimethyl sulfoxide (B87167) (DMSO) and ethyl acetate (EtOAc), typically in a 1:4 (v/v) ratio, has been shown to be a viable alternative to DMF. iris-biotech.deiris-biotech.de This system effectively dissolves common Fmoc-protected amino acids and coupling reagents while maintaining comparable resin-swelling properties and viscosity to DMF. iris-biotech.deiris-biotech.de Furthermore, the components can be recycled; EtOAc can be recovered via distillation due to its low boiling point compared to DMSO. iris-biotech.de Research has also shown that pyrrolidine (B122466) can be an effective base for Fmoc-removal in less polar solvent mixtures, such as DMSO/EtOAc (1:9), expanding the solvent space available for green SPPS. acs.org

The table below summarizes the performance of various green solvent systems compared to traditional solvents used in SPPS.

| Solvent/System | Key Characteristics & Performance | Relevant Peptide Synthesis Example(s) |

| N-Butylpyrrolidinone (NBP) | Successful replacement for DMF; high yield and purity. lu.se | Synthesis of [Asp5]-vasopressin and [Asp26]-calcitonin. lu.se |

| Propylene Carbonate (PC) | Green, polar aprotic solvent; comparable yields to DMF; no significant racemization. rsc.orgrsc.org | Synthesis of nonapeptide bradykinin. rsc.orgrsc.org |

| γ-Valerolactone (GVL) | Replacement for DMF in coupling steps; dissolves most Fmoc-amino acids at >0.1 M. acs.org | Synthesis of Aib-ACP decapetide (DMF still used for washes/deprotection). acs.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | Used for coupling reactions; deprotection often still requires DMF. acs.orgrsc.org | Synthesis of Aib-enkephalin pentapeptide. acs.org |

| DMSO/EtOAc (1:4 v/v) | Dissolves common Fmoc-amino acids and reagents; comparable resin swelling to DMF. iris-biotech.deiris-biotech.de | Used in a circular chemistry protocol (ReGreen SPPS) for a 10-mer peptide. polypeptide.com |

Strategies for Enhanced Atom Economy in Coupling Reactions

Atom economy, a core principle of green chemistry, measures the efficiency of a chemical reaction in converting reactant atoms into the final product. Traditional peptide synthesis often suffers from poor atom economy due to the use of protecting groups and stoichiometric amounts of coupling reagents, which generate significant waste. nih.govresearchgate.net

A primary strategy to improve atom economy is the adoption of minimal-protection SPPS (MP-SPPS). This approach eliminates the need for side-chain protecting groups on certain amino acids, which are typically required to prevent unwanted reactivity. cpcscientific.com For residues like asparagine, the side-chain is often protected with a trityl (Trt) group. While essential for preventing side reactions like dehydration or aspartimide formation, these protecting groups add mass that is ultimately discarded and requires harsh chemicals like trifluoroacetic acid (TFA) for removal. cpcscientific.com

Research has demonstrated the successful incorporation of side-chain unprotected arginine and histidine using specific coupling agent combinations like Oxyma Pure and tert-butyl ethyl carbodiimide (B86325) (TBEC) in green solvents. unibo.itrsc.org Eliminating the large Pbf protecting group from arginine, for example, can increase the atom economy of that single amino acid incorporation from 24% to 36%. unibo.itrsc.org This simplification not only boosts atom economy but also reduces the generation of impurities during the final cleavage step, simplifying downstream purification. rsc.org

The choice of coupling reagent itself impacts atom economy. While reagents like HBTU and PyBOP are highly effective, they generate stoichiometric byproducts. acs.org Newer methods aim to avoid poor atom economy reagents altogether. nih.gov For example, a solvent-free and metal-free method for peptide synthesis via C-N bond cleavage of lactams has been developed, which exhibits high atom economy as it does not require condensation agents and produces no byproducts. nih.gov

The following table illustrates the impact of protecting groups on the atom economy of incorporating a single amino acid.

| Amino Acid | Protection Strategy | Atom Economy (AE) of Incorporation | Key Benefit of Minimal Protection |

| Arginine | With Pbf side-chain protection | ~24% rsc.org | Increases AE, reduces impurities from deprotection. rsc.org |

| Without side-chain protection | ~36% rsc.org | ||

| Histidine | With Trt side-chain protection | ~22% rsc.org | Increases AE, simplifies synthesis protocol. rsc.org |

| Without side-chain protection | ~36% rsc.org |

Research into Waste Minimization and Recycling in SPPS (e.g., "Tea Bag" Synthesis Methodologies)

Beyond solvent choice and atom economy, significant research has focused on minimizing and recycling waste generated during the iterative steps of SPPS. rsc.org A standout innovation in this area is the "tea bag" synthesis method. mdpi.comresearchgate.net

This technique allows for the simultaneous synthesis of a large number of different peptides. mdpi.com Each peptide is synthesized on a resin contained within a porous polypropylene (B1209903) bag (the "tea bag"). mdpi.comresearchgate.net For common steps like Fmoc-group deprotection and washing, all the bags are placed together in a single reaction vessel, drastically reducing the total volume of solvents and reagents used compared to running each synthesis in a separate reactor. mdpi.comresearchgate.net For the coupling step, the bags are sorted and placed into separate vessels corresponding to the specific amino acid being added. mdpi.com

This methodology transforms a traditionally linear and wasteful process into a more circular and sustainable one, offering considerable savings in cost and waste generation, which is particularly impactful for large-scale peptide screening and synthesis projects. mdpi.com

Future Research Directions for Fmoc D Asparagine in Peptide Chemistry

Emerging Synthetic Methodologies for D-Peptide Construction

The standard method for incorporating D-asparagine into a peptide chain is Fmoc-based Solid-Phase Peptide Synthesis (SPPS). pnas.orgformulationbio.com This technique, where a peptide is assembled sequentially on a solid resin support, is robust and widely used. acs.org However, the synthesis of D-peptides—peptides composed entirely or partially of D-amino acids—presents unique challenges, including potential for racemization and difficulties in purification. To address these, the field is moving towards innovative and more efficient synthetic paradigms.

One significant area of development is the shift towards greener and more sustainable synthetic practices. Researchers are exploring aqueous solid-phase peptide synthesis (ASPPS) as an alternative to traditional methods that rely on large volumes of organic solvents like N,N-dimethylformamide (DMF). rsc.orgrsc.orgrsc.org Developing water-soluble reagents and protocols that are compatible with Fmoc-D-Asn-OH could significantly reduce the environmental impact of peptide manufacturing. rsc.orgresearchgate.net

Beyond SPPS, other methodologies are being adapted for D-peptide construction. Chemo-enzymatic peptide synthesis (CEPS) and native chemical ligation (NCL) offer powerful alternatives for constructing large or complex D-peptides that are difficult to access through stepwise synthesis alone. formulationbio.comresearchgate.net These methods allow for the joining of smaller, independently synthesized peptide fragments, which can include those containing D-asparagine.

Furthermore, computational and de novo design strategies are becoming integral to D-peptide discovery. pnas.org These approaches can predict D-peptide sequences that bind to specific biological targets, such as viral proteins. pnas.org The output of these computational models is then realized through chemical synthesis, where building blocks like this compound are essential for producing the designed molecules for experimental validation. pnas.orgarxiv.org

Advancements in Automated and High-Throughput Synthesis Utilizing Fmoc-D-Asparagine

Automation has revolutionized peptide synthesis, enabling the rapid production of peptides for research and therapeutic development. plos.orgnih.gov Modern automated peptide synthesizers incorporate advanced technologies like microwave irradiation and flow chemistry to accelerate coupling and deprotection steps, significantly shortening synthesis times. plos.orgnih.gov These technologies are fully compatible with the Fmoc/tBu strategy used for incorporating D-amino acids.

A persistent challenge with asparagine in SPPS is its poor solubility and the risk of side reactions, such as amide side chain dehydration during the activation step. advancedchemtech.com To overcome this, the side-chain protected derivative, Fmoc-D-Asn(Trt)-OH , where 'Trt' stands for the trityl group, is widely employed. advancedchemtech.com The bulky trityl group enhances solubility in standard SPPS solvents and prevents unwanted side reactions, resulting in significantly purer peptides. advancedchemtech.com This makes Fmoc-D-Asn(Trt)-OH particularly well-suited for the rigorous and repetitive cycles of automated and high-throughput synthesis. medchemexpress.com

High-throughput synthesis platforms allow for the parallel creation of large libraries of peptides, which is invaluable for drug discovery and epitope mapping. nih.gov Techniques such as SPOT synthesis, where peptides are synthesized on a cellulose (B213188) membrane, and "one-bead, one-compound" library methods rely on efficient and reliable coupling of a diverse range of amino acids, including Fmoc-D-asparagine derivatives. rhhz.netspringernature.com The ability to rapidly generate and screen hundreds or thousands of D-peptide variants accelerates the identification of lead compounds with improved stability and activity.

Comparison of Asparagine Derivatives in Automated Synthesis

| Compound | Side-Chain Protection | Key Advantage in Automated Synthesis | Primary Limitation |

|---|---|---|---|

| This compound | None | Cost-effective for simple sequences. | Poor solubility; risk of side-chain dehydration. advancedchemtech.com |

| Fmoc-D-Asn(Trt)-OH | Trityl (Trt) | Excellent solubility; prevents side reactions, leading to higher purity. advancedchemtech.com | Higher cost; requires specific cleavage conditions. thermofisher.com |

Novel Applications of Modified Asparagine Derivatives in Bioorganic and Chemical Biology Research

The modification of the asparagine side chain has opened up new frontiers in bioorganic chemistry and chemical biology. By attaching functional groups such as glycans or fluorescent probes to the asparagine scaffold, researchers can create powerful tools to study and manipulate biological systems.

Glycosylated Asparagine Derivatives: N-linked glycosylation, the attachment of a carbohydrate chain to an asparagine residue, is a critical post-translational modification that influences protein folding, stability, and function. nih.gov To study these effects, chemists synthesize glycosylated asparagine building blocks . researchgate.netmdpi.com These complex molecules, which are compatible with Fmoc-SPPS, allow for the precise installation of specific glycans into a peptide sequence. The resulting glycopeptides are used to investigate carbohydrate-protein interactions, develop synthetic vaccines, and understand the molecular basis of diseases associated with aberrant glycosylation. nih.govresearchgate.net

Iminosugar-Modified Asparagine: Researchers have developed Fmoc-protected asparagine derivatives modified with iminosugars. acs.orgresearchgate.net These compounds serve as building blocks for creating peptidomimetics—molecules that mimic the structure of natural peptides. acs.org Peptides containing these iminosugar-asparagine conjugates can function as potent and selective inhibitors of glycosidase enzymes, which are involved in a wide range of physiological and pathological processes. acs.org

Fluorescent Asparagine Derivatives: Fluorescent probes are indispensable tools in chemical biology for visualizing molecular processes in real time. researchgate.net Scientists have synthesized fluorescently labeled asparagine derivatives by attaching fluorophores to the amino acid. researchgate.net When incorporated into peptides, these probes can be used to track peptide uptake into cells, monitor protein-protein interactions, and study enzyme activity. Similarly, fluorescent D-amino acids (FDAAs) are used to label and visualize the cell walls of live bacteria, providing insights into bacterial growth and peptidoglycan synthesis, which is crucial for developing new antibiotics. tocris.com

Applications of Modified D-Asparagine Derivatives

| Derivative Type | Modification | Primary Research Application | Reference |

|---|---|---|---|

| Glycosylated Asparagine | Attachment of a defined carbohydrate (glycan) to the side chain. | Studying protein glycosylation, creating synthetic vaccines, probing carbohydrate-protein interactions. | nih.govmdpi.com |

| Iminosugar Conjugate | Coupling of an iminosugar moiety to the asparagine backbone. | Building blocks for glycomimetics; development of specific glycosidase inhibitors. | acs.orgresearchgate.net |

| Fluorescent Probe | Covalent attachment of a fluorophore. | Live-cell imaging, tracking peptide localization, visualizing bacterial cell wall synthesis. | researchgate.nettocris.com |

Q & A

Q. How can researchers effectively incorporate Fmoc-D-Asn-OH into solid-phase peptide synthesis (SPPS) protocols?

Methodological Answer: this compound is used in SPPS to introduce D-asparagine residues with Fmoc (9-fluorenylmethyloxycarbonyl) protection. Key steps include:

- Activation : Use coupling reagents like HBTU/HOBt or HATU in DMF to activate the carboxyl group.

- Coupling Efficiency : Monitor via Kaiser test or ninhydrin assay to ensure complete deprotection and coupling.

- Side-Chain Protection : The unprotected side-chain amide of asparagine may require orthogonal protection (e.g., Trityl [Trt]) to prevent side reactions during synthesis .

- Deprotection : Remove the Fmoc group with 20% piperidine in DMF, followed by thorough washing to eliminate byproducts.

Q. What are the optimal storage conditions for this compound to ensure long-term stability?

Methodological Answer:

- Temperature : Store at 2–8°C in a sealed container to prevent degradation. Elevated temperatures accelerate Fmoc cleavage and oxidation .

- Moisture Control : Use desiccants and moisture-proof packaging, as hygroscopicity can lead to hydrolysis of the Fmoc group.

- Stability Monitoring : Periodically analyze purity via HPLC (≥98% purity recommended) and monitor for discoloration or precipitation .

Advanced Research Questions

Q. How can researchers address the hygroscopic nature of this compound during automated peptide synthesis?

Methodological Answer: Hygroscopicity can hinder solubility and coupling efficiency. Mitigation strategies include:

- Pre-Drying : Lyophilize the compound before use or dissolve in anhydrous DMF under inert gas (N₂/Ar).

- Automated Handling : Integrate moisture sensors in synthesizers and maintain a dry atmosphere (<5% humidity) in reaction chambers.

- Alternative Solvents : Test dimethylacetamide (DMA) or NMP for improved solubility without compromising Fmoc stability .

Q. What orthogonal protection strategies are compatible with this compound for complex peptide sequences?

Methodological Answer: Orthogonal protection enables selective deprotection of side chains. For this compound:

- Trt (Trityl) Protection : Use Fmoc-D-Asn(Trt)-OH to protect the side-chain amide. Trt is acid-labile (removed with TFA), while Fmoc is base-labile, enabling sequential deprotection .

- Alloc (Allyloxycarbonyl) Protection : For enzymatic or Pd-mediated deprotection, Alloc can be applied to lysine or other residues, though compatibility with asparagine must be validated .

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

Methodological Answer: Reported solubility varies due to batch-specific crystallinity and solvent purity. A systematic approach includes:

- Solvent Screening : Test DMF, DMSO, and THF at 10–50 mM concentrations.

- Sonication and Heating : Briefly sonicate at 37°C to disperse aggregates, then centrifuge to remove insoluble particulates .

- Quantitative Analysis : Use UV-Vis spectroscopy (λ = 301 nm for Fmoc) to measure solubility limits and validate via HPLC .

Q. What analytical techniques are most reliable for characterizing this compound purity and stereochemical integrity?

Methodological Answer:

- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>98% ideal). Retention time shifts indicate impurities .

- Mass Spectrometry (MS) : Confirm molecular weight ([M+H]+ = 355.12) via ESI-MS or MALDI-TOF.

- Optical Rotation : Verify enantiomeric purity using polarimetry (reported [α]D = +11° to +12° in DMF) to detect racemization .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on this compound stability under basic conditions?

Methodological Answer: Contradictions arise from differences in reaction scales and base concentrations. For reproducible results:

- Base Sensitivity Testing : Perform kinetic studies with 10–30% piperidine in DMF. Monitor Fmoc cleavage via UV absorbance (301 nm) over time.

- Temperature Control : Maintain reactions at 25°C to avoid accelerated degradation observed at higher temperatures .